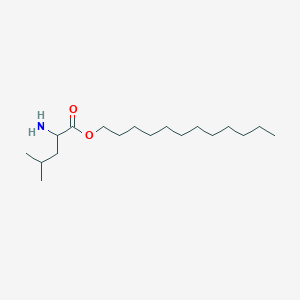

Dodecyl 2-amino-4-methylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dodecyl 2-amino-4-methylpentanoate is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Delivery Systems

Chemical Permeation Enhancer

Dodecyl 2-amino-4-methylpentanoate has been identified as a promising candidate for transdermal drug delivery systems. Its amphiphilic nature allows it to interact effectively with skin lipids, enhancing the permeation of both hydrophilic and lipophilic drugs across the skin barrier. Amino acid derivatives like this compound exhibit high biodegradability and low toxicity, making them suitable for pharmaceutical applications .

Mechanism of Action

The mechanism by which this compound enhances drug permeation involves disrupting the stratum corneum's lipid structure, thereby increasing drug flux. Studies have shown that such compounds can significantly improve the bioavailability of drugs that typically have poor skin absorption .

Imaging Agents in Medical Diagnostics

Radiolabeled Tracers for Tumor Imaging

Recent research has explored the use of amino acid derivatives in developing radiolabeled tracers for positron emission tomography (PET) imaging. This compound's structural similarities to other amino acids allow it to be modified into radiolabeled compounds that can target tumors effectively. This application is particularly relevant in glioblastoma imaging, where enhanced tumor-to-brain ratios are crucial for accurate diagnostics .

Case Studies

In a comparative study, radiolabeled analogs of this compound demonstrated superior uptake in tumor cells compared to traditional tracers. The biodistribution studies indicated that these compounds could cross the blood-brain barrier more efficiently, providing better imaging results in preclinical models .

Anticancer Properties

Cytotoxic Activity Against Cancer Cell Lines

this compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells, making it a potential candidate for anticancer therapies. The compound's ability to target specific cellular pathways involved in tumor growth further enhances its therapeutic potential .

Mechanistic Insights

The anticancer mechanism involves the modulation of signaling pathways that regulate cell proliferation and survival. Research indicates that this compound can inhibit key enzymes involved in tumor metabolism, leading to reduced cell viability and increased apoptosis rates in malignant cells .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Enhances transdermal drug permeation | High biodegradability and low toxicity |

| Imaging Agents | Used as a precursor for radiolabeled tracers in PET imaging | Superior tumor uptake compared to traditional tracers |

| Anticancer Properties | Induces apoptosis in various cancer cell lines | Significant cytotoxicity and modulation of signaling pathways |

Propriétés

Formule moléculaire |

C18H37NO2 |

|---|---|

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

dodecyl 2-amino-4-methylpentanoate |

InChI |

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-21-18(20)17(19)15-16(2)3/h16-17H,4-15,19H2,1-3H3 |

Clé InChI |

YWJTTXZNSPZHOC-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCOC(=O)C(CC(C)C)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.